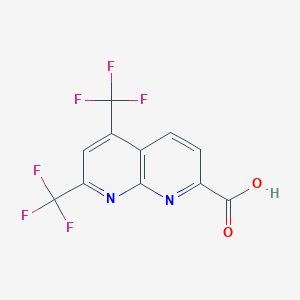
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Vue d'ensemble
Description
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the empirical formula C10H5F6N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Applications De Recherche Scientifique
Hydrogen Bonded Supramolecular Networks
Studies have shown the importance of 5,7-dimethyl-1,8-naphthyridine-2-amine, a close derivative of 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, in forming hydrogen-bonded supramolecular networks with carboxylic acids. These networks were analyzed through X-ray diffraction, IR, and elemental analysis, highlighting the role of noncovalent weak interactions in forming 3D framework structures (Jin, Liu, Wang, & Guo, 2011).
Synthesis of Antibacterial Agents
The synthesis of ethyl 2-trifluoromethyl-1,8-naphthyridine-1-carboxylate, a compound structurally related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been studied for its potential in developing antibacterial agents. This includes the formation of 2-trifluoromethyl-1,8-naphthyridine-3-carboxylic acid hydrazide and its derivatives (Mogilaiah, Rao, & Reddy, 1999).
Catalysis in Amidation Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This has implications in facilitating reactions in organic synthesis (Wang, Lu, & Ishihara, 2018).
Material Science Applications
In material science, compounds like 1,5-bis(4-trifluoromethyl-2-trimellitimidophenoxy)naphthalene, related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, have been utilized in synthesizing novel poly(amide-imide)s. These materials exhibit high optical transparency and thermal stability, making them suitable for advanced applications (Behniafar & Mohammadparast-delshaad, 2012).
Electrophilic Fluorination in Synthesis
The synthesis of mono- and difluoronaphthoic acids, which are structurally similar to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been explored. These acids are important in creating aryl carboxamides, a key component in many biologically active compounds (Tagat et al., 2002).
Propriétés
IUPAC Name |
5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N2O2/c12-10(13,14)5-3-7(11(15,16)17)19-8-4(5)1-2-6(18-8)9(20)21/h1-3H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAUWGYAQKRJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



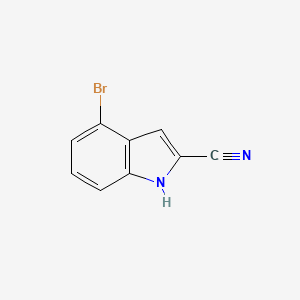
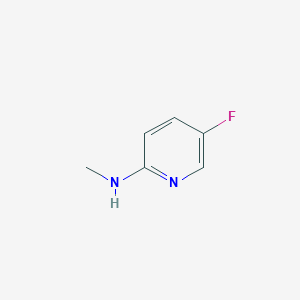
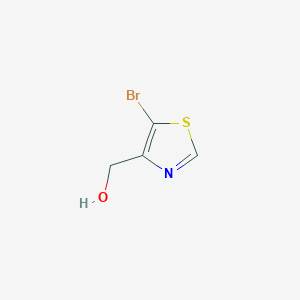
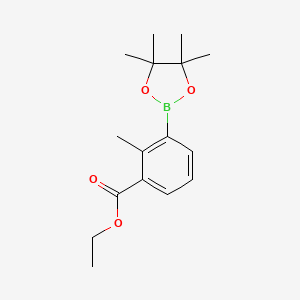
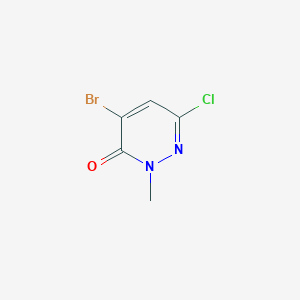



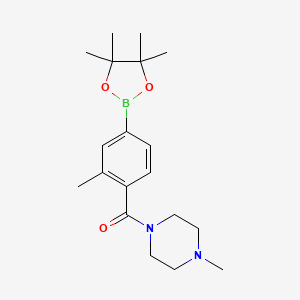
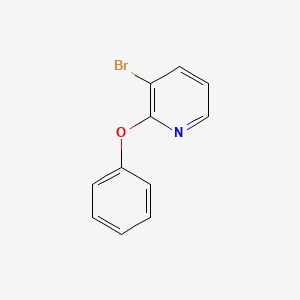
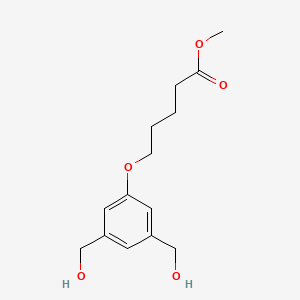
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)